molecular formula C10H11FN2O4 B1393012 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid CAS No. 1251950-64-7

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid

Cat. No. B1393012
M. Wt: 242.2 g/mol
InChI Key: ASQGVVDRJGPXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid, also known as FMNAA, is a synthetic compound with potential applications in a variety of scientific fields. FMNAA is a highly versatile compound, and its unique properties allow it to be used in a variety of ways.

Scientific Research Applications

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid :

  • Summary of the application : This compound is used in organic synthesis .
  • Methods of application or experimental procedures : Specific methods of application or experimental procedures are not provided in the available resources .
  • Results or outcomes obtained : The specific results or outcomes obtained from the use of this compound in scientific research are not provided in the available resources .

2-Nitrophenylacetic acid :

  • Summary of the application : This compound is used in organic synthesis and has also been used as an herbicide . It can be used as a protecting group for primary alcohols and is a precursor for many heterocycles .
  • Methods of application or experimental procedures : This compound may be prepared by the nitration of phenylacetic acid . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
  • Results or outcomes obtained : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid :

  • Summary of the application : This compound is used in organic synthesis .
  • Methods of application or experimental procedures : Specific methods of application or experimental procedures are not provided in the available resources .
  • Results or outcomes obtained : The specific results or outcomes obtained from the use of this compound in scientific research are not provided in the available resources .

2-Nitrophenylacetic acid :

  • Summary of the application : This compound is used in organic synthesis and has also been used as an herbicide . It can be used as a protecting group for primary alcohols and is a precursor for many heterocycles .
  • Methods of application or experimental procedures : This compound may be prepared by the nitration of phenylacetic acid . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
  • Results or outcomes obtained : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid :

  • Summary of the application : This compound is used in organic synthesis .
  • Methods of application or experimental procedures : Specific methods of application or experimental procedures are not provided in the available resources .
  • Results or outcomes obtained : The specific results or outcomes obtained from the use of this compound in scientific research are not provided in the available resources .

2-Nitrophenylacetic acid :

  • Summary of the application : This compound is used in organic synthesis and has also been used as an herbicide . It can be used as a protecting group for primary alcohols and is a precursor for many heterocycles .
  • Methods of application or experimental procedures : This compound may be prepared by the nitration of phenylacetic acid . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
  • Results or outcomes obtained : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .

properties

IUPAC Name

2-(4-fluoro-N,5-dimethyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-6-3-8(12(2)5-10(14)15)9(13(16)17)4-7(6)11/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQGVVDRJGPXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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